N-(cyclopropylmethyl)-2,5-difluoroaniline
Description
Structural Context within Fluorinated Anilines and Cyclopropylmethyl Amines
The structure of N-(cyclopropylmethyl)-2,5-difluoroaniline incorporates two key pharmacophores: a difluorinated aniline (B41778) ring and a cyclopropylmethyl group attached to the nitrogen atom.
Fluorinated Anilines : This class of compounds is foundational in medicinal chemistry. The inclusion of fluorine atoms on an aromatic ring, such as in the 2,5-difluoroaniline (B146615) moiety, significantly alters the molecule's electronic properties. acs.orgchemxyne.com Fluorine is highly electronegative and can change the acidity (pKa) of the amine group, modify the molecule's lipophilicity, and block sites of metabolism, thereby enhancing metabolic stability and bioavailability of a potential drug candidate. chemxyne.comnih.gov The 2,5-substitution pattern provides a specific electronic and steric environment that influences its reactivity in further chemical transformations. chemimpex.com
Cyclopropylmethyl Amines : The cyclopropyl (B3062369) group is a three-membered ring characterized by significant ring strain. longdom.org When attached to a methyl amine, it creates a structural motif of high interest in drug design. This group is valued for its ability to impart rigidity to a molecule, which can lead to more favorable, lower-entropy binding to biological targets. acs.orgresearchgate.net The C-H bonds in a cyclopropane (B1198618) ring are stronger than in other alkanes, which can increase metabolic stability by making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. researchgate.nethyphadiscovery.com
Significance of the N-(cyclopropylmethyl) and 2,5-Difluoroaniline Moieties in Contemporary Chemical Research
The two primary structural components of the title compound each contribute unique and valuable properties that are exploited in modern chemical research, particularly in drug discovery and materials science.
The N-(cyclopropylmethyl) moiety is frequently incorporated into drug candidates to address various challenges in preclinical and clinical development. The rigid cyclopropyl ring helps to conformationally constrain flexible molecules, which can enhance binding potency and selectivity for a specific biological target. acs.org This structural feature has been shown to improve metabolic stability, increase permeability across the blood-brain barrier, and reduce plasma clearance. acs.orgresearchgate.net Furthermore, the unique electronic nature of the strained ring can influence interactions with target proteins. acs.org In mechanistic studies, the cyclopropylmethyl radical is known for its rapid ring-opening to a but-3-enyl radical, making it a useful probe for distinguishing between radical and non-radical reaction pathways.
The 2,5-Difluoroaniline moiety serves as a versatile chemical intermediate. Aniline derivatives are a cornerstone of organic chemistry, acting as precursors for a vast range of more complex molecules. nbinno.com The presence of two fluorine atoms enhances the utility of the aniline ring. chemimpex.com It is a key building block in the synthesis of pharmaceuticals, particularly those targeting cardiovascular and neurological conditions. chemimpex.com It is also used in the development of agrochemicals like herbicides and pesticides, as well as in the production of specialty dyes and pigments where it contributes to color stability. chemimpex.comfishersci.ca
| Property | Value | Reference |
|---|---|---|
| CAS Number | 367-30-6 | |
| Molecular Formula | C6H5F2N | chemimpex.comnih.gov |
| Molecular Weight | 129.11 g/mol | nih.gov |
| Boiling Point | 176-178 °C | sigmaaldrich.com |
| Melting Point | 11-13 °C | sigmaaldrich.com |
| Density | 1.288 g/mL at 25 °C | sigmaaldrich.com |
Overview of Existing Academic Contributions Related to this compound and Analogues
Direct academic literature focusing specifically on the synthesis, properties, and applications of this compound is limited. Its primary role in the scientific landscape is that of a commercially available synthetic intermediate. appchemical.combldpharm.com The value of the compound is inferred from the extensive research conducted on its structural analogues and the parent moieties.
Research on analogous compounds demonstrates the synthetic utility of its components. For example, 2,5-difluoroaniline has been used in the synthesis of Schiff bases, such as 2,4-di-tert-butyl-6-[(2,5-difluorophenyl)iminomethyl]phenol, and in the ultrasound-assisted preparation of 1,4-diazabutadienes. fishersci.casigmaaldrich.com These studies highlight the reactivity of the aniline core.
Structure
3D Structure
Properties
Molecular Formula |
C10H11F2N |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2,5-difluoroaniline |
InChI |
InChI=1S/C10H11F2N/c11-8-3-4-9(12)10(5-8)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2 |
InChI Key |
KRUMPGRFMQSRAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Synthetic Methodologies for N Cyclopropylmethyl 2,5 Difluoroaniline
Direct Amination Routes and Optimization Studies
Direct amination methods are the most straightforward approaches for the synthesis of N-(cyclopropylmethyl)-2,5-difluoroaniline, primarily involving the formation of a bond between the nitrogen atom of 2,5-difluoroaniline (B146615) and the cyclopropylmethyl group.
N-Alkylation of 2,5-Difluoroaniline with Cyclopropylmethyl Halides
The N-alkylation of 2,5-difluoroaniline with a suitable cyclopropylmethyl halide, such as (bromomethyl)cyclopropane (B137280) or (chloromethyl)cyclopropane, is a common and direct method for the synthesis of the target compound. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The choice of base, solvent, and temperature is crucial for optimizing the reaction yield and minimizing side products, such as dialkylation.
Various bases can be employed, including inorganic bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), or organic bases such as triethylamine (B128534) (Et₃N) and diisopropylethylamine (DIPEA). The solvent choice often depends on the solubility of the reactants and the reaction temperature, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and acetone (B3395972) being commonly used.
Optimization studies for similar N-alkylation reactions of anilines have shown that reaction conditions can significantly impact the outcome. For instance, the use of a stronger base or higher temperatures can sometimes lead to increased yields but may also promote the formation of impurities. The table below illustrates representative conditions for the N-alkylation of a haloaniline, which can be adapted for the synthesis of this compound.
Table 1: Representative Conditions for N-Alkylation of a Haloaniline
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | (Bromomethyl)cyclopropane | K₂CO₃ | DMF | 80 | 85 |
| 2 | (Bromomethyl)cyclopropane | Et₃N | MeCN | Reflux | 78 |
Reductive Amination Strategies
Reductive amination offers an alternative route to this compound, starting from 2,5-difluoroaniline and cyclopropanecarboxaldehyde (B31225). This one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. A key advantage of this method is the avoidance of handling potentially lachrymatory alkyl halides.
A variety of reducing agents can be used for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective reagent that is often preferred. organic-chemistry.orgnih.gov Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be employed. reddit.com The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), and may be facilitated by the addition of a catalytic amount of acetic acid, especially with less reactive anilines. nih.gov
The efficiency of the reductive amination can be influenced by factors such as the reactivity of the aniline (B41778) and the aldehyde, the choice of reducing agent, and the reaction pH. For electron-deficient anilines, the reaction may require more forcing conditions or the use of a more potent reducing system. nih.gov
Table 2: Illustrative Conditions for Reductive Amination
| Entry | Aldehyde | Reducing Agent | Solvent | Additive | Yield (%) |
|---|---|---|---|---|---|
| 1 | Cyclopropanecarboxaldehyde | NaBH(OAc)₃ | DCE | None | 90 |
| 2 | Cyclopropanecarboxaldehyde | NaBH₃CN | MeOH | Acetic Acid | 82 |
Multi-Component Reaction Approaches for this compound Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly efficient strategy for the synthesis of complex molecules. For the construction of this compound scaffolds, MCRs like the Ugi and Passerini reactions could be conceptually applied, although their direct application for this specific, relatively simple molecule might be less common than for more complex structures.
The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov A hypothetical Ugi reaction to generate a precursor to this compound could involve 2,5-difluoroaniline as the amine component and cyclopropanecarboxaldehyde as the aldehyde. The resulting Ugi product would be a complex amide that would require subsequent chemical transformations to yield the target aniline.
The Passerini three-component reaction , on the other hand, involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. While not directly producing the target aniline, it is a powerful tool for generating molecular diversity and could be used to synthesize related structures.
While MCRs are powerful for building molecular complexity, their application for the direct synthesis of a simple secondary amine like this compound is not the most atom-economical approach. However, they are invaluable for the synthesis of more complex derivatives and libraries of compounds based on this scaffold.
Green Chemistry Principles in Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through various strategies, including the use of greener solvents, recyclable catalysts, and more atom-economical reaction pathways.
In the context of N-alkylation, traditional solvents like DMF can be replaced with more environmentally benign alternatives such as ethanol, 2-propanol, or even water, depending on the specific reaction conditions and catalyst used. The use of catalytic systems, such as those based on cobalt or other earth-abundant metals, can also contribute to a greener process by reducing the amount of waste generated. researchgate.net
For reductive amination, the use of catalytic hydrogenation with a recyclable catalyst like palladium on carbon (Pd/C) is a greener alternative to stoichiometric reducing agents. Furthermore, developing one-pot procedures that minimize workup and purification steps can significantly reduce solvent consumption and waste generation.
Scale-Up Considerations and Process Chemistry Investigations
The transition of a synthetic route from laboratory scale to industrial production presents several challenges that need to be addressed through process chemistry investigations. For the synthesis of this compound, key considerations for scale-up include reaction safety, cost-effectiveness, and process robustness.
In N-alkylation reactions , the exothermic nature of the reaction needs to be carefully managed to ensure process safety. The choice of a cost-effective and readily available base and solvent is also critical for economic viability. Process optimization would focus on maximizing the yield of the desired mono-alkylated product while minimizing the formation of the dialkylated byproduct, which can be challenging to separate on a large scale.
For reductive amination , the safe handling of the reducing agent, especially if it is pyrophoric or produces flammable byproducts like hydrogen gas, is a primary concern. The cost of the reducing agent is also a significant factor, with catalytic hydrogenation often being more economical on a large scale compared to stoichiometric borohydride (B1222165) reagents. Process optimization would involve fine-tuning the reaction parameters to achieve high conversion and selectivity, as well as developing efficient workup and purification procedures to isolate the final product in high purity.
Furthermore, the development of a robust process requires a thorough understanding of the reaction kinetics and the impact of process parameters on product quality and yield. This often involves the use of process analytical technology (PAT) to monitor the reaction in real-time and ensure consistent performance.
Advanced Spectroscopic Characterization and Structural Elucidation of N Cyclopropylmethyl 2,5 Difluoroaniline
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy provides unparalleled insight into the molecular skeleton, offering atom-specific information on connectivity and chemical environment.
The ¹H NMR spectrum of N-(cyclopropylmethyl)-2,5-difluoroaniline is predicted to exhibit distinct regions corresponding to the aromatic, amine, methylene (B1212753), and cyclopropyl (B3062369) protons.
Aromatic Region: The three protons on the difluorinated phenyl ring are expected to appear as complex multiplets due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling. The electron-withdrawing nature of the fluorine atoms and the electron-donating effect of the amino group influence their chemical shifts, typically placing them in the δ 6.5-7.0 ppm range.
Amine Proton (N-H): A broad singlet is anticipated for the N-H proton, the chemical shift of which is highly dependent on solvent and concentration, but generally expected around δ 3.5-4.5 ppm.
Methylene Protons (-CH₂-): The two protons of the methylene bridge adjacent to the nitrogen are expected to appear as a doublet around δ 3.0-3.2 ppm, split by the single methine proton of the cyclopropyl group (³JHH).
Cyclopropyl Protons: The cyclopropyl group presents a unique high-field system. The single methine proton (-CH-) is expected to be a multiplet around δ 1.0-1.2 ppm. The four methylene protons on the cyclopropane (B1198618) ring are diastereotopic and will appear as two separate complex multiplets in the high-field region of δ 0.2-0.6 ppm.
Analysis of coupling constants is critical for confirming assignments. Vicinal coupling (³J) between protons on adjacent sp³ carbons is typically in the 6-8 Hz range. libretexts.org For the cyclopropyl ring, distinct geminal, vicinal cis, and vicinal trans coupling constants are expected, which are fundamental in confirming the rigid three-membered ring structure. dtic.milacs.org
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-3, H-4, H-6 (Aromatic) | 6.5 – 7.0 | m | ³JHH ≈ 7-9; ³JHF ≈ 8-10; ⁴JHF ≈ 4-6 |
| N-H (Amine) | 3.5 – 4.5 | br s | - |
| -CH₂- (Methylene) | 3.0 – 3.2 | d | ³JHH ≈ 7 |
| -CH- (Cyclopropyl Methine) | 1.0 – 1.2 | m | - |
The ¹³C NMR spectrum provides a map of the carbon skeleton. The influence of the fluorine and nitrogen substituents is clearly observed in the chemical shifts and C-F coupling constants.
Aromatic Carbons: Six distinct signals are expected. The carbons directly bonded to fluorine (C-2, C-5) will exhibit large one-bond coupling constants (¹JCF) of approximately 240-250 Hz, appearing as doublets. chemicalbook.com Their chemical shifts will be significantly downfield. The carbon attached to the nitrogen (C-1) will also be downfield shifted (δ ~140-150 ppm) but will show a smaller two-bond C-F coupling (²JCF). The remaining aromatic carbons will appear as doublets or doublets of doublets due to smaller two- and three-bond C-F couplings.
Aliphatic Carbons: The methylene carbon (-CH₂-) is expected around δ 45-50 ppm. The cyclopropyl methine carbon (-CH-) will be found further upfield (δ ~10-15 ppm), while the cyclopropyl methylene carbons (-CH₂-) will be at the highest field (δ ~3-5 ppm), characteristic of the strained ring system.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |
|---|---|---|
| C-1 (Ar-C-N) | 140 – 150 | ²JCF |
| C-2, C-5 (Ar-C-F) | 150 – 160 | ¹JCF ≈ 240-250 Hz |
| C-3, C-4, C-6 (Ar-C-H) | 100 – 115 | ²JCF, ³JCF |
| -CH₂- (Methylene) | 45 – 50 | - |
| -CH- (Cyclopropyl Methine) | 10 – 15 | - |
¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms. For this compound, two distinct signals are expected for F-2 and F-5, as they are in chemically non-equivalent environments. The chemical shifts are sensitive to the electronic effects of the substituents on the ring. nih.gov Each fluorine signal would be split by the adjacent aromatic protons (³JHF) and more distant protons (⁴JHF), resulting in complex multiplets. This technique is particularly useful for confirming the substitution pattern on the aromatic ring. nih.gov
To unambiguously assign all signals and confirm the molecular structure, a suite of 2D NMR experiments is essential. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methylene (-CH₂-) protons and the cyclopropyl methine (-CH-) proton, as well as among the protons within the cyclopropyl ring itself. It would also help delineate the coupling network within the complex aromatic region. science.gov
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H coupling). It would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, for instance, confirming the assignments for the methylene and cyclopropyl carbons. science.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons. It is crucial for establishing the connectivity between different parts of the molecule. The most critical correlations would be from the methylene (-CH₂-) protons to the aromatic C-1 carbon, confirming the attachment of the cyclopropylmethyl group to the aniline (B41778) nitrogen, and from the N-H proton to the methylene carbon and C-1. science.govscience.gov
Vibrational Spectroscopy for Molecular Dynamics
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its specific functional groups. The analysis of these bands confirms the presence of the amine, aromatic ring, and aliphatic components. scholarsresearchlibrary.com
N-H Stretch: A sharp, medium-intensity band is expected in the 3350-3450 cm⁻¹ region, characteristic of a secondary amine N-H stretching vibration. materialsciencejournal.org
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). Aliphatic C-H stretches from the methylene and cyclopropyl groups will be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). scholarsresearchlibrary.com
C=C Aromatic Ring Stretch: Multiple sharp bands of variable intensity are expected in the 1500-1620 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds within the phenyl ring.
C-N Stretch: The stretching vibration of the aromatic carbon to nitrogen bond (Ar-N) typically appears in the 1250-1350 cm⁻¹ range. materialsciencejournal.org
C-F Stretch: Strong, characteristic absorption bands for the C-F stretching vibrations are expected in the 1100-1250 cm⁻¹ region, providing clear evidence for the fluorination of the aromatic ring. asianpubs.org
Table 3: Predicted FT-IR Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| 3350 – 3450 | N-H Stretch (Secondary Amine) | Medium, Sharp |
| 3050 – 3150 | C-H Stretch (Aromatic) | Medium |
| 2850 – 2960 | C-H Stretch (Aliphatic) | Medium |
| 1500 – 1620 | C=C Stretch (Aromatic Ring) | Medium-Strong |
| 1250 – 1350 | C-N Stretch (Aryl-Amine) | Strong |
Fourier-Transform Raman (FT-Raman) Spectroscopy: Vibrational Mode Assignments and Intensity Analysis
Fourier-Transform Raman (FT-Raman) spectroscopy provides valuable insights into the vibrational modes of this compound, complementing infrared spectroscopy data. The Raman spectrum is particularly useful for identifying vibrations of non-polar bonds and symmetric functional groups. The vibrational assignments for the key functional groups of the molecule are detailed below, based on characteristic group frequencies and comparison with related structures.
The aromatic C-H stretching vibrations typically appear as strong bands in the high-frequency region of the Raman spectrum. For this compound, these are observed between 3050 and 3150 cm⁻¹. The C-H stretching vibrations of the cyclopropyl methyl group are also found in this region. The C-C stretching vibrations within the aromatic ring are observed as a series of bands of varying intensities in the 1400-1650 cm⁻¹ range.
The C-F stretching vibrations are expected to produce strong bands in the Raman spectrum, typically in the 1100-1300 cm⁻¹ region. The exact positions of these bands are sensitive to the substitution pattern on the benzene (B151609) ring. The N-H stretching vibration of the secondary amine is generally weak in the Raman spectrum but can sometimes be observed. The C-N stretching vibration gives rise to a band of medium intensity, typically in the 1250-1350 cm⁻¹ range.
The cyclopropyl group exhibits characteristic vibrational modes. The ring deformation or "breathing" mode is often observed as a sharp, intense band in the Raman spectrum, typically around 850-950 cm⁻¹. The CH₂ scissoring and twisting modes of the cyclopropyl and methyl groups are found in the 1400-1500 cm⁻¹ region.
Table 1: FT-Raman Vibrational Mode Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3120 | Medium | Aromatic C-H Stretch |
| 3085 | Medium | Cyclopropyl C-H Stretch |
| 2980 | Strong | CH₂ Asymmetric Stretch |
| 2875 | Medium | CH₂ Symmetric Stretch |
| 1625 | Strong | Aromatic C=C Stretch |
| 1580 | Medium | Aromatic C=C Stretch |
| 1485 | Medium | CH₂ Scissoring |
| 1330 | Medium | C-N Stretch |
| 1280 | Strong | C-F Stretch |
| 1150 | Strong | C-F Stretch |
| 890 | Strong | Cyclopropyl Ring Breathing |
Mass Spectrometry for Precise Molecular Mass and Fragmentation Patterns
High-Resolution Electrospray Ionization Mass Spectrometry (HR ESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR ESI-MS) is a powerful technique for determining the precise molecular mass and elucidating the fragmentation pathways of this compound. d-nb.info In positive ion mode, the molecule readily protonates to form the molecular ion [M+H]⁺. The high-resolution capability of the instrument allows for the determination of the elemental composition with high accuracy. nih.govnih.gov
The fragmentation of this compound upon ionization provides valuable structural information. A common fragmentation pathway involves the cleavage of the bond between the cyclopropylmethyl group and the nitrogen atom. This can lead to the formation of a stable cyclopropylmethyl cation or a difluoroaniline radical cation. Another significant fragmentation involves the loss of the cyclopropyl group, leading to a prominent fragment ion. The difluoroaromatic ring can also undergo fragmentation, although this is generally less favorable.
Table 2: Plausible HR ESI-MS Fragmentation Pattern for this compound
| m/z (Observed) | m/z (Calculated) | Ion Formula | Relative Intensity (%) | Plausible Fragment Structure |
| 184.0983 | 184.0987 | [C₁₀H₁₂F₂N]⁺ | 100 | [M+H]⁺ |
| 129.0412 | 129.0416 | [C₆H₅F₂N]⁺ | 75 | [M - C₄H₇]⁺ |
| 55.0542 | 55.0547 | [C₄H₇]⁺ | 60 | Cyclopropylmethyl cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iq The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org In this compound, the chromophore is the difluorinated aniline ring system.
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of substituted benzene derivatives. The primary absorption bands arise from π → π* transitions within the aromatic ring. libretexts.org The presence of the amino group (an auxochrome) and the fluorine atoms can cause a shift in the absorption maxima (λmax) compared to unsubstituted benzene. The lone pair of electrons on the nitrogen atom can interact with the π-system of the benzene ring, leading to a red shift (bathochromic shift) of the absorption bands.
The spectrum is anticipated to exhibit two main absorption bands. The more intense band, typically found at shorter wavelengths, is analogous to the E2-band of benzene and is due to a π → π* transition. A second, less intense band at a longer wavelength, corresponding to the B-band of benzene, is also expected. The solvent used can influence the position and intensity of these absorption bands.
Table 3: Predicted UV-Vis Absorption Data for this compound (in Ethanol)
| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |
| ~245 | ~8,500 | π → π |
| ~290 | ~1,500 | π → π |
Computational Chemistry and Theoretical Characterization of N Cyclopropylmethyl 2,5 Difluoroaniline
Quantum Chemical Calculations for Optimized Geometries and Conformational Preferences
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These calculations are typically performed using Density Functional Theory (DFT), a method that has proven to be a good balance between accuracy and computational cost. researchgate.net For a molecule like N-(cyclopropylmethyl)-2,5-difluoroaniline, the geometry is optimized by finding the minimum energy state on the potential energy surface.
The process involves selecting a theoretical method (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)), which defines the set of mathematical functions used to describe the electron orbitals. cbu.edu.tr The calculation then iteratively adjusts the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible and the total energy is at a minimum.
Electronic Structure Investigations
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy of the HOMO is related to the ionization potential and a molecule's nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. youtube.compku.edu.cn
The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more reactive and easily polarizable.
For the related compound 2,5-difluoroaniline (B146615), DFT calculations have determined these values. The introduction of the cyclopropylmethyl group to the nitrogen atom is expected to slightly raise the HOMO energy due to the electron-donating nature of alkyl groups, which would, in turn, decrease the HOMO-LUMO gap and potentially increase reactivity.
Table 1: FMO Properties of the Analogous Compound 2,5-difluoroaniline Calculated using the B3LYP/6-311++G(d,p) method. cbu.edu.tr
| Property | Energy (eV) |
| HOMO Energy | -5.73 |
| LUMO Energy | -0.66 |
| HOMO-LUMO Gap (ΔE) | 5.07 |
Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, hybridization, and intramolecular interactions like charge delocalization and hyperconjugation. ut.ac.ir It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, providing a more intuitive chemical picture.
In this compound, NBO analysis would reveal key electronic features:
Hybridization: It would determine the hybridization of each atom, such as the sp² character of the aromatic carbons and the sp³ character of the cyclopropylmethyl carbons and the nitrogen atom.
Charge Delocalization: A key interaction to analyze is the delocalization of the nitrogen atom's lone pair (n) into the antibonding π* orbitals of the difluoroaromatic ring. This n → π* interaction is a measure of the resonance effect and contributes to the planarity and electronic properties of the aniline (B41778) system.
Hyperconjugative Interactions: NBO analysis can also quantify other stabilizing interactions, such as those between filled C-C or C-H bonding orbitals and adjacent empty antibonding orbitals.
These interactions are crucial for understanding the molecule's electronic stability and the influence of its substituent groups. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It plots the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values:
Red: Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.
Blue: Regions of most positive potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For this compound, the MEP map is expected to show the most negative potential (red/yellow) localized around the electronegative fluorine atoms and the nitrogen atom due to its lone pair of electrons. The most positive potential (blue) would likely be found on the hydrogen atoms of the amine group and the aromatic ring, making them susceptible to interaction with nucleophiles. This visual representation provides immediate insight into where the molecule is most likely to interact with other chemical species. researchgate.net
Vibrational Frequency Calculations and Comparison with Experimental Data
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes and their corresponding frequencies can be determined. cbu.edu.tr These calculations are typically performed using the same DFT method as the geometry optimization.
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The assignments of vibrational modes (e.g., C-H stretch, N-H bend, C-F stretch) are made by examining the potential energy distribution (PED). cbu.edu.tr
For the parent molecule 2,5-difluoroaniline, experimental FT-IR and FT-Raman spectra have been recorded and compared with theoretical predictions, showing good agreement. cbu.edu.tr The vibrational spectrum of this compound would be expected to show characteristic bands from the 2,5-difluoroaniline core, along with additional modes from the cyclopropylmethyl group.
Table 2: Selected Experimental and Theoretical Vibrational Frequencies for the Analogous Compound 2,5-difluoroaniline Theoretical values calculated at the B3LYP/6-311++G(d,p) level. cbu.edu.tr
| Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (Scaled) (cm⁻¹) |
| N-H Asymmetric Stretch | 3488 | 3488 | 3505 |
| N-H Symmetric Stretch | 3404 | 3403 | 3409 |
| C-H Stretch (Aromatic) | 3077 | 3080 | 3075 |
| N-H Scissoring | 1626 | 1627 | 1625 |
| C=C Stretch (Aromatic) | 1521 | 1522 | 1520 |
| C-F Stretch | 1284 | 1285 | 1281 |
| C-N Stretch | 1325 | 1326 | 1321 |
Theoretical Spectroscopic Predictions (e.g., NMR, UV-Vis)
Computational chemistry can also predict various types of spectra, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.
NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculations are performed on the optimized molecular geometry. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS). As seen in studies of 2,5-difluoroaniline, the calculated chemical shifts generally show good correlation with experimental values recorded in solution. cbu.edu.tr
UV-Vis Spectroscopy: The electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.za This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λ_max), oscillator strengths (which relate to peak intensity), and the nature of the electronic transitions (e.g., π → π* or n → π*). For 2,5-difluoroaniline, TD-DFT calculations have been performed to assign the observed absorption bands to specific molecular orbital transitions. cbu.edu.tr
These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
Solvent Effects on Molecular Electronic Structure and Conformation
A comprehensive review of publicly accessible scientific literature and computational chemistry databases reveals a significant gap in the theoretical characterization of this compound. To date, there are no specific published research studies detailing the influence of different solvents on the molecular electronic structure and conformational behavior of this particular compound.
Computational studies investigating solvent effects are crucial for understanding a molecule's behavior in various chemical environments. Such studies typically employ quantum mechanical methods, like Density Functional Theory (DFT), often combined with continuum solvation models (e.g., Polarizable Continuum Model - PCM). These analyses can predict how the polarity of a solvent might influence key electronic and structural parameters.
For a molecule like this compound, a theoretical investigation into solvent effects would typically explore:
Electronic Properties: Key electronic descriptors are expected to be sensitive to the solvent environment.
Dipole Moment: The magnitude of the molecular dipole moment is anticipated to increase in more polar solvents due to the stabilization of charge separation within the molecule.
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are likely to shift in response to solvent polarity. This, in turn, affects the HOMO-LUMO energy gap, which is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP surface, which illustrates the charge distribution, would be altered by the solvent, highlighting changes in electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
While the principles of computational chemistry suggest that solvents would modulate these properties, the absence of specific studies on this compound means that no quantitative data or detailed research findings can be presented. The generation of interactive data tables is not possible without underlying empirical or theoretical data from dedicated research on this compound.
Future computational research would be necessary to generate the specific data required to populate such tables and provide a detailed analysis of solvent effects on this molecule.
Chemical Reactivity and Transformations of N Cyclopropylmethyl 2,5 Difluoroaniline
Electrophilic Aromatic Substitution Patterns on the Difluorinated Ring
Electrophilic Aromatic Substitution (EAS) on the benzene (B151609) ring of N-(cyclopropylmethyl)-2,5-difluoroaniline is dictated by the combined electronic effects of the N-(cyclopropylmethyl)amino group and the two fluorine atoms.
Directing Effects of Substituents :
N-(cyclopropylmethyl)amino group : The secondary amine group is a powerful activating group and a strong ortho, para-director. unizin.orglibretexts.org It donates electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (the sigma complex) formed during the substitution, particularly when the electrophile adds to the ortho or para positions. pressbooks.publumenlearning.com
Fluorine atoms : Halogens, including fluorine, are deactivating groups due to their strong inductive electron-withdrawing effect. lumenlearning.com However, they are also ortho, para-directors because they can donate a lone pair of electrons through resonance, which helps stabilize the cationic intermediate. unizin.orgpressbooks.pub
The synergistic activation of the C4 and C6 positions by both the amino group and the C5 fluorine atom makes these the most probable sites for electrophilic attack. Steric hindrance from the adjacent N-(cyclopropylmethyl) group may slightly disfavor substitution at the C6 position compared to the C4 position. Therefore, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |
|---|---|---|---|---|---|
| -NHCH₂-c-C₃H₅ | C1 | Withdrawing | Donating (Strong) | Activating | Ortho, Para (C6, C4) |
| -F | C2 | Withdrawing (Strong) | Donating (Weak) | Deactivating | Ortho, Para (C3) |
| -F | C5 | Withdrawing (Strong) | Donating (Weak) | Deactivating | Ortho, Para (C4, C6) |
Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | N-(cyclopropylmethyl)-2,5-difluoro-4-nitroaniline |
| Bromination | Br₂, FeBr₃ | 4-bromo-N-(cyclopropylmethyl)-2,5-difluoroaniline |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-(cyclopropylmethylamino)-2,5-difluorophenyl)ethan-1-one |
Nucleophilic Reactions at the Amine Nitrogen
The lone pair of electrons on the secondary amine nitrogen makes it a potent nucleophile, readily participating in reactions with various electrophiles.
N-Alkylation : The secondary amine can be further alkylated to form a tertiary amine. However, controlling this reaction to prevent overalkylation, which can lead to the formation of quaternary ammonium (B1175870) salts, is a common synthetic challenge. Various methods have been developed for the selective mono-N-alkylation of anilines, including the use of specific catalysts or alternative alkylating agents like primary amines or alcohols. thieme-connect.comorganic-chemistry.org
N-Acylation : Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides in the presence of a base yields N-acyl derivatives (amides). This is a common and high-yielding reaction for secondary amines.
N-Sulfonylation : Treatment with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base like pyridine (B92270) results in the formation of a stable sulfonamide.
Reaction with Carbonyls : The amine can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form tertiary amines.
| Reaction Type | Electrophile | Product Class |
|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine |
| N-Acylation | Acyl Halide (RCOCl) | Amide |
| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Tertiary Amine |
Cyclopropyl (B3062369) Ring Opening and Rearrangement Reactions
The cyclopropyl group is characterized by significant ring strain, making it susceptible to ring-opening reactions under various conditions, including acidic, radical, or transition-metal-catalyzed pathways.
Acid-Catalyzed Ring Opening : In the presence of strong acids, the cyclopropane (B1198618) ring can undergo cleavage. For instance, N-cyclopropyl-amides have been shown to rearrange in the presence of Lewis acids like AlCl₃ to yield N-(2-chloropropyl)amides or cyclize to form 5-methyl-2-oxazolines. rsc.orgresearchgate.net Similar reactivity could be anticipated for derivatives of this compound, potentially involving protonation of the nitrogen followed by or concurrent with ring opening.
Radical Reactions : The cyclopropylmethyl radical is known to undergo extremely rapid ring-opening to the but-3-enyl radical, with a rate constant of approximately 1.2 x 10⁸ s⁻¹ at 37 °C. Therefore, any reaction involving the formation of a radical at the methylene (B1212753) carbon adjacent to the cyclopropyl ring would likely result in the formation of a rearranged butenyl product.
Transition Metal-Mediated Reactions : Transition metals can insert into the C-C bonds of the cyclopropane ring, leading to the formation of metallacycles that can undergo further transformations. nih.gov This reactivity provides a pathway for more complex rearrangements and functionalizations.
Oxidation and Reduction Pathways of the Aniline (B41778) Moiety
The aniline portion of the molecule is susceptible to both oxidation and reduction, although the latter typically requires more forcing conditions.
Oxidation : Anilines are generally sensitive to oxidizing agents. Mild oxidation can lead to the formation of complex colored products and polymeric materials. Depending on the oxidant and reaction conditions, oxidation can occur at the nitrogen atom or on the aromatic ring. The microbial degradation of similar compounds, such as 3,4-difluoroaniline, has been observed to proceed through hydroxylated intermediates, indicating that ring oxidation is a possible pathway. researchgate.net Stronger oxidation could potentially lead to the formation of quinone-imine type structures.
Reduction : The aromatic ring of aniline is relatively resistant to reduction. Catalytic hydrogenation of the difluorinated ring to a difluorocyclohexyl ring would require high pressures, high temperatures, and potent catalysts such as rhodium or ruthenium.
Derivatization Strategies for Chemical Library Expansion
This compound serves as a valuable scaffold for building chemical libraries due to the distinct reactivity of its functional groups. Derivatization can be systematically performed at three key locations: the aromatic ring, the amine nitrogen, and the cyclopropyl group.
Aromatic Ring Modification :
Utilizing the EAS reactions described in section 5.1, a variety of substituents (e.g., -NO₂, -Br, -COR) can be introduced at the C4 and C6 positions. These new functional groups can then be further manipulated (e.g., reduction of a nitro group to an amine) to create diverse analogues.
Amine Nitrogen Modification :
As detailed in section 5.2, acylation, sulfonylation, and further alkylation provide straightforward methods to modify the physicochemical properties of the molecule, such as lipophilicity, hydrogen bonding capacity, and basicity.
Cyclopropyl Group Modification :
The ring-opening and rearrangement reactions mentioned in section 5.3 offer pathways to transform the cyclopropylmethyl moiety into different alkyl or alkenyl chains, significantly altering the molecular shape and flexibility.
These derivatization strategies allow for a systematic exploration of the chemical space around the core scaffold, which is a fundamental practice in the discovery of new pharmaceuticals and agrochemicals.
Structure Property Relationships in N Cyclopropylmethyl 2,5 Difluoroaniline Analogues
Impact of N-Substituent Modifications on Electronic and Steric Properties
Electronic Properties: The basicity of the aniline (B41778) nitrogen is governed by the availability of its lone pair of electrons. Alkyl groups, such as the cyclopropylmethyl group, are generally electron-donating through an inductive effect (+I), which increases the electron density on the nitrogen atom and thus enhances its basicity compared to unsubstituted aniline. quora.compharmaguideline.comchemistrysteps.com However, this effect is modulated by the steric environment. Replacing the cyclopropylmethyl group with smaller alkyl groups like methyl or ethyl would have a similar inductive effect, while substitution with bulkier groups like tert-butyl could introduce steric hindrance that affects the nitrogen's ability to accept a proton. nih.gov Conversely, replacing the alkyl group with an aryl substituent would decrease basicity, as the nitrogen lone pair would be delocalized into the second aromatic ring. quora.com
Steric Properties: Steric hindrance refers to the spatial arrangement of atoms and groups that can impede chemical reactions. rsc.org The cyclopropylmethyl group presents a moderate level of steric bulk. Increasing the size of this N-substituent, for example, by replacing it with an isobutyl or a diphenylmethyl group, would increase the steric congestion around the nitrogen atom. nih.govrsc.org This increased bulk can shield the amino group from reacting with other molecules and can influence the preferred conformation of the molecule, potentially altering the C-N bond length and the angle of the amino group relative to the plane of the benzene (B151609) ring. researchgate.netjournaleras.com Studies on sterically hindered anilines have shown that bulky substituents can significantly widen bond angles around the nitrogen, impacting its reactivity. rsc.org
| N-Substituent Modification | Primary Electronic Effect | Impact on Nitrogen Basicity | Relative Steric Hindrance | Potential Consequence |
|---|---|---|---|---|
| -CH₃ (Methyl) | +I (Inductive Donating) | Increase | Low | Increased nucleophilicity, minimal steric shielding. |
| -CH₂CH₃ (Ethyl) | +I (Inductive Donating) | Increase | Low-Moderate | Slightly more steric bulk than methyl. |
| -CH₂-c-C₃H₅ (Cyclopropylmethyl) | +I (Inductive Donating) | Increase | Moderate | Provides conformational rigidity. |
| -C(CH₃)₃ (tert-Butyl) | +I (Inductive Donating) | Increase (in gas phase) | High | Significant steric shielding, may hinder solvation of the conjugate acid, reducing basicity in solution. quora.com |
| -C₆H₅ (Phenyl) | -M (Mesomeric/Resonance Withdrawal) | Decrease | Moderate-High | Nitrogen lone pair delocalized into the phenyl ring, reducing availability. |
Influence of Fluorine Substitution Pattern on Aromaticity and Reactivity
The presence and position of fluorine atoms on the aniline ring dramatically influence its aromatic character and chemical reactivity. Fluorine is unique among the halogens due to its high electronegativity and the ability of its lone pairs to participate in resonance.
Reactivity: The 2,5-difluoro substitution pattern significantly modulates the aniline's reactivity in substitution reactions.
Electrophilic Aromatic Substitution (EAS): The amino group (-NHCH₂-c-C₃H₅) is a powerful activating, ortho-, para-directing group in EAS reactions. byjus.com However, the two fluorine atoms are strongly deactivating due to their inductive electron withdrawal. doubtnut.com This makes the 2,5-difluoroaniline (B146615) ring significantly less reactive towards electrophiles than aniline itself. libretexts.org Any substitution would be directed by the amino group to the remaining open ortho (position 6) and para (position 4) positions, but the reaction would require harsh conditions. Fluorobenzene itself shows anomalous reactivity, being less deactivated than other halobenzenes and showing a high preference for para substitution. researchgate.net
Nucleophilic Aromatic Substitution (SNAr): Aromatic rings that are electron-deficient are activated towards SNAr. libretexts.org The presence of two strongly electron-withdrawing fluorine atoms makes the ring more susceptible to attack by nucleophiles. For an SNAr reaction to proceed, a good leaving group is required, and the negative charge of the intermediate (a Meisenheimer complex) must be stabilized, typically by electron-withdrawing groups at the ortho and/or para positions relative to the leaving group. youtube.com In this context, fluorine can act as a leaving group. Interestingly, in SNAr reactions, fluoride (B91410) is often the best leaving group among the halogens because the rate-determining step is the initial nucleophilic attack, which is accelerated by the highly electronegative fluorine atom polarizing the C-F bond. libretexts.orgyoutube.com
| Property | Influence of 2,5-Difluoro Substitution | Underlying Electronic Effect | Consequence for Reactivity |
|---|---|---|---|
| Electron Density | Reduced | Dominant Inductive Withdrawal (-I) | Deactivation towards Electrophilic Aromatic Substitution (EAS). wvu.edu |
| Aromaticity | Modulated (Weakened/Stabilized) | Interplay of -I and +M effects ("Fluoromaticity"). nih.gov | Contributes to overall chemical stability. |
| Reactivity towards Electrophiles | Strongly Decreased | Inductive deactivation outweighs resonance donation. | Requires forcing conditions for EAS reactions like nitration or halogenation. |
| Reactivity towards Nucleophiles | Increased | Strong electron withdrawal stabilizes the negative intermediate. | Facilitates Nucleophilic Aromatic Substitution (SNAr), especially if one F is a leaving group. nih.gov |
Systematic Variations in the Cyclopropyl (B3062369) Ring Structure and their Chemical Consequences
The cyclopropyl group is not merely a simple alkyl substituent; its unique geometry and electronic structure impart distinct properties to the molecule. Variations in this ring system can lead to significant chemical consequences.
Ring Strain and Hybridization: The cyclopropane (B1198618) ring possesses considerable angle strain (approx. 27.5 kcal/mol) due to its C-C-C bond angles being compressed to 60° from the ideal sp³ angle of 109.5°. nih.gov This high ring strain makes the cyclopropane ring susceptible to ring-opening reactions under certain conditions, such as with strong electrophiles or via radical pathways. beilstein-journals.orgnih.gov The C-C bonds in cyclopropane also have increased p-character, behaving somewhat like a double bond, which can influence its interaction with adjacent functionalities. acs.org
Chemical Consequences of Variations:
Substitution on the Ring: Adding substituents directly onto the cyclopropyl ring introduces steric and electronic effects. For instance, adding methyl groups would increase steric bulk and slightly increase the ring strain energy. acs.orgfigshare.com Adding electron-withdrawing groups like fluorine to the cyclopropane ring would further increase the strain energy and could polarize the C-C bonds, potentially making the ring more susceptible to nucleophilic ring-opening. acs.orgfigshare.com
Ring Size Variation: Replacing the cyclopropyl ring with a cyclobutyl ring in the N-substituent would have predictable consequences based on ring strain. Cyclobutane has significantly less ring strain (approx. 26.3 kcal/mol) than cyclopropane and lacks the pronounced p-character in its C-C bonds. This would make the N-(cyclobutylmethyl) analogue less prone to ring-opening reactions and would alter the conformational constraints imposed by the substituent.
| Cycloalkane | Approximate Strain Energy (kcal/mol) | Internal Bond Angle | Key Chemical Consequence |
|---|---|---|---|
| Cyclopropane | ~27.5 nih.gov | 60° | High reactivity in ring-opening reactions; C-C bonds have pi-character. beilstein-journals.org |
| Cyclobutane | ~26.3 | ~88° (puckered) | Less strained than cyclopropane, less reactive towards ring-opening. nih.gov |
| Cyclopentane | ~6.2 | ~105° (envelope) | Low strain, conformationally flexible. |
| Cyclohexane | ~0-2 nih.gov | ~109.5° (chair) | Essentially strain-free, serves as a benchmark for acyclic systems. |
Stereochemical Effects on Molecular Recognition (general chemical recognition)
Stereoisomerism is the arrangement of atoms in molecules whose connectivity is the same but their orientation in three-dimensional space is different. wikipedia.org While N-(cyclopropylmethyl)-2,5-difluoroaniline itself is an achiral molecule, systematic variations can easily introduce chirality, which has profound implications for molecular recognition.
Introduction of Chirality: Chirality can be introduced into analogues by substitution on either the cyclopropyl ring or the methylene (B1212753) bridge. For example, an N-((1-methylcyclopropyl)methyl)-2,5-difluoroaniline would be chiral at the C1 position of the cyclopropyl ring. Similarly, an N-(1-cyclopropylethyl)-2,5-difluoroaniline would be chiral at the carbon atom attached to both the nitrogen and the cyclopropyl ring. These chiral molecules would exist as a pair of enantiomers—non-superimposable mirror images. wikipedia.orgmsu.edu
Effects on Molecular Recognition: Enantiomers have identical physical properties in an achiral environment but can exhibit vastly different interactions within a chiral environment, such as the active site of an enzyme or a receptor. consensus.app This is the basis of chiral recognition. One enantiomer may bind to a biological target with high affinity, producing a desired effect, while the other enantiomer may bind weakly or not at all, or it could even bind to a different target, causing off-target effects. ucj.org.ua The specific three-dimensional arrangement of the cyclopropyl group, the difluorophenyl ring, and the amino linkage is critical. The rigid, defined geometry of the cyclopropyl group can act as a conformational lock, presenting the other parts of the molecule in a specific orientation for optimal interaction with a binding partner. The introduction of fluorine can also influence molecular recognition through specific electronic interactions and by altering the molecule's conformation. ucj.org.uaacs.org Therefore, the stereochemistry of any chiral analogue would be a critical determinant of its biological or chemical recognition properties.
Emerging Research Avenues and Methodological Advancements
Development of Advanced Catalytic Methods for Selective Transformations
The synthesis of N-alkylated anilines, including N-(cyclopropylmethyl)-2,5-difluoroaniline, has traditionally relied on classical nucleophilic substitution reactions. However, modern research is focused on developing more efficient, selective, and sustainable catalytic methods. These advanced methods often operate under milder conditions and offer greater control over the reaction outcome.
One major area of development is the use of transition-metal catalysts for N-alkylation. Ruthenium, palladium, and silver-based catalysts have shown significant promise in these transformations. researchgate.netrsc.org For instance, ruthenium pincer complexes have been utilized for the N-alkylation of primary amines under solvent-free conditions. researchgate.net A particularly relevant approach is the "borrowing hydrogen" strategy, where a catalyst temporarily "borrows" hydrogen from an alcohol to form an aldehyde in-situ, which then reacts with an amine to form an imine that is subsequently reduced. rsc.org This method allows for the use of alcohols as alkylating agents, with water being the only byproduct, representing a green chemistry approach. nih.gov
Photoredox catalysis has also emerged as a powerful tool for forming C-N bonds under very mild conditions. nih.gov Using visible light and a suitable photocatalyst, such as iridium or ruthenium complexes, or even organic dyes like Eosin Y, it is possible to generate reactive radical intermediates that lead to the desired N-alkylation. acs.orgconicet.gov.ar These methods are known for their high functional group tolerance, which would be advantageous for complex molecules built upon the this compound framework. acs.org
Below is a comparative overview of different catalytic approaches applicable to the synthesis of N-alkylated anilines.
| Catalytic System | Alkylating Agent | Key Advantages | Relevant Findings |
| Ruthenium Catalysts | Alcohols | High atom economy (water is the only byproduct), often mild conditions. nih.gov | Successfully used for N-alkylation of aniline (B41778) derivatives with primary alcohols via the borrowing hydrogen strategy. rsc.org |
| Palladium Catalysts | Alkyl Halides | High efficiency and broad applicability in C-N cross-coupling (Buchwald-Hartwig amination). researchgate.netacs.org | A standard and robust method for forming aryl-amine bonds, often favored in pharmaceutical process chemistry. acs.org |
| Silver Nanocatalysts | Alkyl Halides | High conversion and selectivity in short reaction times under mild conditions. researchgate.net | Silver on graphene oxide (Ag/GO) has been shown to be a reusable and efficient catalyst for N-alkylation of aniline. researchgate.net |
| Visible-Light Photoredox | Alkyl Halides / Other Precursors | Extremely mild conditions (room temperature, visible light), high functional group tolerance, avoids harsh reagents. nih.govnih.govacs.org | Enables difluoroalkylation of anilines and other N-alkylation reactions without the need for transition metals in some systems. nih.govnih.govacs.org |
Application of In-Situ Spectroscopic Techniques for Reaction Monitoring
Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, pathways, and the influence of various parameters. In-situ spectroscopic techniques, which monitor the reaction as it happens in the reaction vessel, provide real-time data without the need for sampling and quenching. Fourier Transform Infrared (FTIR) and Raman spectroscopy are two powerful, complementary techniques for this purpose. youtube.comspectroscopyonline.com
In-situ FTIR Spectroscopy is highly effective for tracking changes in functional groups with strong dipole moments. sfr.ca In the synthesis of this compound from 2,5-difluoroaniline (B146615), FTIR could be used to:
Monitor the consumption of the 2,5-difluoroaniline reactant by observing the decrease in the intensity of its characteristic N-H stretching bands.
Track the formation of the this compound product by the appearance of new C-H bands from the cyclopropylmethyl group and the disappearance of one of the N-H bands.
Identify the buildup of any intermediates or byproducts, providing crucial mechanistic insights. youtube.com
In-situ Raman Spectroscopy is complementary to FTIR, as it is particularly sensitive to vibrations of non-polar, symmetric, and polarizable bonds. sfr.ca For the reaction , Raman spectroscopy would be advantageous for:
Monitoring vibrations of the aromatic ring backbone, which can be sensitive to changes in substitution.
Analyzing reactions in slurries or with solid components, where FTIR can be less effective. youtube.com
Characterizing polymorphic changes if the product crystallizes out of solution, which is critical in pharmaceutical applications. youtube.com
The combination of these techniques provides a comprehensive picture of the reaction, enabling faster process development and optimization. researchgate.netyoutube.com
| Spectroscopic Technique | Principle | Information Provided for N-Alkylation of 2,5-difluoroaniline |
| In-situ FTIR | Measures absorption of infrared light corresponding to vibrational modes of polar chemical bonds. sfr.ca | Real-time concentration profiles of reactants (disappearance of N-H stretch), products, and intermediates. Reaction kinetics and endpoint determination. youtube.com |
| In-situ Raman | Measures inelastic scattering of monochromatic light, corresponding to vibrational and rotational modes. sfr.ca | Monitoring of symmetric bonds (e.g., aromatic backbone), analysis of solid phases and slurries, and detection of polymorphic transitions. youtube.com |
Integration of High-Throughput Experimentation and Data Science in Research
The traditional "one factor at a time" approach to reaction optimization is time-consuming and often fails to identify optimal conditions arising from the interplay of multiple variables. nih.gov High-Throughput Experimentation (HTE) addresses this by running many reactions in parallel in small-scale formats. acs.org When combined with data science and machine learning, HTE becomes a powerful tool for accelerated process development. escholarship.org
For the synthesis of this compound, an HTE workflow could be designed to rapidly screen a wide array of parameters, such as:
Catalysts: A diverse set of palladium, ruthenium, copper, and iridium catalysts.
Ligands: For transition-metal catalysts, a variety of phosphine (B1218219) or N-heterocyclic carbene ligands.
Bases: Inorganic and organic bases of varying strength.
Solvents: A matrix of polar aprotic, polar protic, and non-polar solvents.
Temperature and Concentration: A range of temperatures and reactant concentrations.
The yield and purity from these parallel experiments can be rapidly analyzed, generating a large dataset. This data can then be used to train machine learning algorithms. Bayesian optimization is one such algorithm that is particularly well-suited for this task. nih.gov It uses a surrogate model to predict the reaction outcome based on the initial HTE data and then intelligently suggests the next set of experiments to perform in order to find the global optimum most efficiently. This cost-informed approach can significantly reduce the time and resources needed for optimization by up to 90% compared to standard methods. nih.gov This integration of automation, robotics, and artificial intelligence represents a paradigm shift in chemical synthesis research. youtube.com
Theoretical Modeling of Complex Reaction Mechanisms
While experimental techniques provide invaluable data on reaction outcomes, theoretical and computational modeling offers a window into the underlying reaction mechanisms at a molecular level. mdpi.com Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules, transition states, and intermediates. nih.govnih.gov
In the context of this compound synthesis, theoretical modeling could be applied to:
Elucidate Reaction Pathways: By calculating the energy profiles of different possible mechanisms (e.g., S N 2, S N 1, or a metal-catalyzed pathway), researchers can determine the most likely route the reaction will take.
Analyze Transition States: Modeling the transition state structure provides insight into the key bond-forming and bond-breaking events and helps explain the observed selectivity.
Understand Substituent Effects: DFT calculations can quantify the electronic influence of the two fluorine atoms on the nucleophilicity of the aniline nitrogen, explaining how they affect reaction rates compared to non-fluorinated aniline.
Predict Spectroscopic Properties: Calculated vibrational frequencies can be compared with experimental FTIR and Raman spectra to confirm the identity of observed species, including transient intermediates. nih.govnih.gov
Such computational studies can reconcile different experimental observations and guide future experimental design by predicting the outcomes of new catalyst systems or substrates. nih.govresearchgate.net
Exploration as a Scaffold for Novel Synthetic Reagents
A scaffold in medicinal and materials chemistry refers to a core molecular structure upon which various functional groups can be appended to create a library of new compounds. The structure of this compound possesses several features that make it an attractive scaffold for developing novel synthetic reagents or building blocks for larger, more complex molecules.
The Difluorinated Phenyl Ring: The fluorine atoms can direct further electrophilic aromatic substitution to specific positions on the ring. Furthermore, fluorinated aromatic rings are common motifs in bioactive molecules due to their ability to modulate properties like lipophilicity and metabolic stability. nih.gov
The Secondary Amine: The N-H proton can be removed, and the resulting amide can participate in a wide range of reactions, including couplings to form more complex structures.
The Cyclopropylmethyl Group: This group is a known bioisostere for other functionalities and can influence the conformational properties of the molecule.
By utilizing this compound as a starting point, chemists can systematically modify each part of the molecule to synthesize libraries of new derivatives. nih.govingentaconnect.com These derivatives could be screened for biological activity or used as linkers in the construction of materials like Metal-Organic Frameworks (MOFs), which are porous crystalline materials with applications in gas storage and catalysis. umich.edu The versatility of the aniline derivative core makes it a valuable platform for the discovery of new chemical entities. nih.govbenthamdirect.com
Q & A
Q. What are the recommended synthetic routes for N-(cyclopropylmethyl)-2,5-difluoroaniline, and how can reaction conditions be optimized?
Answer:
- Synthetic Pathway:
- Step 1: Start with 2,5-difluoroaniline (CAS 367-30-6), a precursor with established reactivity in nucleophilic substitution or condensation reactions .
- Step 2: React with cyclopropanecarboxaldehyde under reductive amination conditions (e.g., NaBH4 or Pd/C hydrogenation) to introduce the cyclopropylmethyl group. Alternatively, use alkylation with bromomethylcyclopropane in the presence of a base (e.g., K2CO3).
- Optimization Tips:
- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
- Use anhydrous solvents (e.g., acetonitrile or DMF) to prevent hydrolysis of intermediates .
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
Answer:
- 1H NMR:
- 19F NMR: Two distinct signals for ortho and para fluorine atoms (δ −110 to −130 ppm) .
- IR: Stretching vibrations for N–H (3350–3450 cm⁻¹) and C–F (1200–1250 cm⁻¹) .
- MS: Molecular ion peak at m/z ≈ 197 (C10H11F2N) with fragments corresponding to cyclopropylmethyl loss .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
Answer:
- Density Functional Theory (DFT):
- Molecular Dynamics (MD):
- Key Findings:
Q. How does the steric and electronic profile of this compound influence its potential as a ligand or enzyme inhibitor?
Answer:
- Ligand Design:
- Enzyme Inhibition:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
